3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine
Overview
Description
3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a fluorine atom and a carbonyl group. Pyrrolidine derivatives are known for their significant roles in pharmacology and medicinal chemistry due to their versatile biological activities .
Preparation Methods
The synthesis of 3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine typically involves constructing the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization. One common method includes the reaction of fluorinated pyrrolidine derivatives with appropriate carbonyl-containing reagents under controlled conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow synthesis .
Chemical Reactions Analysis
3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Scientific Research Applications
3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in studying enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the carbonyl group participates in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
3-Fluoropyrrolidine: Lacks the carbonyl group, resulting in different reactivity and biological activity.
1-(Pyrrolidine-3-carbonyl)pyrrolidine: Lacks the fluorine atom, affecting its binding properties and stability.
Fluorinated pyrrolidine derivatives: These compounds share similar structural features but differ in the position and number of fluorine atoms, influencing their chemical and biological properties
Properties
IUPAC Name |
(3-fluoropyrrolidin-1-yl)-pyrrolidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-8-2-4-12(6-8)9(13)7-1-3-11-5-7/h7-8,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUDZMYBMXBBTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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